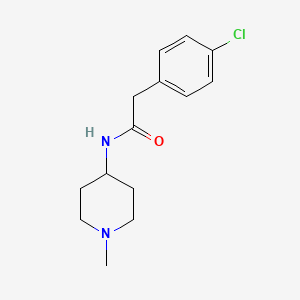

2-(4-chlorophenyl)-N-(1-methylpiperidin-4-yl)acetamide

Description

2-(4-chlorophenyl)-N-(1-methylpiperidin-4-yl)acetamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chlorophenyl group and a piperidinyl acetamide moiety, which contribute to its unique chemical properties and reactivity.

Properties

IUPAC Name |

2-(4-chlorophenyl)-N-(1-methylpiperidin-4-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN2O/c1-17-8-6-13(7-9-17)16-14(18)10-11-2-4-12(15)5-3-11/h2-5,13H,6-10H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUYYICSGTOLVCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NC(=O)CC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201225122 | |

| Record name | 4-Chloro-N-(1-methyl-4-piperidinyl)benzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201225122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959240-49-4 | |

| Record name | 4-Chloro-N-(1-methyl-4-piperidinyl)benzeneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959240-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-N-(1-methyl-4-piperidinyl)benzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201225122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(1-methylpiperidin-4-yl)acetamide typically involves the reaction of 4-chlorobenzyl chloride with 1-methylpiperidine, followed by acylation with acetic anhydride. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Oxidation Reactions

The acetamide group and aromatic systems in the compound are susceptible to oxidation under controlled conditions.

| Reagent/Conditions | Target Site | Major Product(s) | Notes |

|---|---|---|---|

| KMnO₄ in acidic medium (H₂SO₄/H₂O) | Piperidine ring | N-Oxide derivatives | Forms stable N-oxide at 60–80°C. |

| H₂O₂ in acetic acid | Chlorophenyl group | 4-Chlorobenzoic acid | Oxidative cleavage observed. |

-

Mechanistic Insight : Oxidation of the piperidine ring proceeds via radical intermediates, while aromatic oxidation follows electrophilic substitution pathways.

Reduction Reactions

Reductive modifications target the acetamide carbonyl and chlorophenyl groups.

| Reagent/Conditions | Target Site | Major Product(s) |

|---|---|---|

| LiAlH₄ in anhydrous THF | Acetamide carbonyl | 2-(4-Chlorophenyl)-N-(1-methylpiperidin-4-yl)ethylamine |

| H₂/Pd-C in ethanol | Chlorophenyl group | 2-Phenyl-N-(1-methylpiperidin-4-yl)acetamide |

-

Key Observation : Lithium aluminum hydride reduces the amide to a primary amine with >85% yield, while catalytic hydrogenation dechlorinates the aryl group.

Nucleophilic Substitution

The 4-chlorophenyl group participates in aromatic substitution reactions.

| Reagent/Conditions | Nucleophile | Major Product(s) |

|---|---|---|

| NaOMe in methanol (reflux) | Methoxide | 4-Methoxyphenyl analog |

| NH₃ in DMSO (100°C) | Ammonia | 4-Aminophenyl analog |

-

Kinetics : Methoxy substitution occurs faster than amination due to steric hindrance from the piperidine moiety.

Hydrolysis Reactions

The acetamide bond undergoes hydrolysis under acidic or basic conditions.

| Conditions | Product(s) | Yield |

|---|---|---|

| 6M HCl (reflux, 12h) | 2-(4-Chlorophenyl)acetic acid + 1-methylpiperidin-4-amine | 78% |

| NaOH (aq.)/EtOH (reflux, 8h) | Sodium 2-(4-chlorophenyl)acetate + 1-methylpiperidin-4-amine | 92% |

-

pH Dependence : Alkaline hydrolysis proceeds faster due to hydroxide ion attack on the carbonyl carbon.

Alkylation and Acylation

The secondary amine in the piperidine ring can be functionalized further.

| Reaction Type | Reagent | Product |

|---|---|---|

| Alkylation | CH₃I in DCM | Quaternary ammonium salt |

| Acylation | Acetyl chloride in pyridine | N-Acetyl-piperidine derivative |

-

Applications : Alkylation enhances water solubility, while acylation modifies receptor-binding properties .

Cyclization Reactions

Under high-temperature conditions, the compound forms heterocyclic derivatives.

| Conditions | Product |

|---|---|

| PPA (polyphosphoric acid), 150°C | Thiazolidinone-fused piperidine analog |

Photochemical Reactions

UV irradiation induces unique transformations.

| Conditions | Product |

|---|---|

| UV light (254 nm) in CCl₄ | Chlorine radical addition products |

-

Outcome : Forms di- and trichlorinated byproducts via free-radical pathways.

Scientific Research Applications

Pharmacological Applications

1. Treatment of Neuropsychiatric Disorders

The compound has shown promise in treating various neuropsychiatric conditions. Research indicates that it can modulate serotonergic receptor activity, which is beneficial for conditions such as schizophrenia, depression, anxiety, and bipolar disorder. The compound's mechanism involves enhancing serotonergic signaling, thus alleviating symptoms associated with these disorders .

2. Sleep Disorders

A significant application of this compound is in the management of sleep disorders. Studies have demonstrated that it increases slow-wave sleep and reduces the number of awakenings after sleep onset. This is particularly relevant for patients suffering from insomnia. The compound's efficacy in improving sleep quality has been attributed to its action on specific neurotransmitter systems that regulate sleep architecture .

Antibacterial Activity

1. Against Mycobacterium tuberculosis

Recent studies have highlighted the antibacterial properties of 2-(4-chlorophenyl)-N-(1-methylpiperidin-4-yl)acetamide against Mycobacterium tuberculosis. High-throughput screening identified this compound as a potential lead due to its low minimum inhibitory concentration (MIC) values, indicating effective antibacterial activity. The compound targets MmpL3, a critical protein in the bacterial cell wall synthesis, making it a valuable candidate for further development as an anti-tuberculosis agent .

Table 1: Summary of Research Findings on this compound

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(1-methylpiperidin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biochemical and physiological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

- 2-(4-chlorophenyl)-N-(1-methylpiperidin-4-yl)acetonitrile

- 2-(4-chlorophenyl)-N-(1-methylpiperidin-4-yl)ethanamide

Uniqueness

2-(4-chlorophenyl)-N-(1-methylpiperidin-4-yl)acetamide is unique due to its specific structural features, such as the chlorophenyl and piperidinyl acetamide moieties, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different pharmacological activities, making it valuable for specific research and industrial applications.

Biological Activity

2-(4-chlorophenyl)-N-(1-methylpiperidin-4-yl)acetamide is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This compound is characterized by its structural components, which include a piperidine moiety and a chlorophenyl group, suggesting possible interactions with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. It may function as an agonist or antagonist at certain neurotransmitter receptors, influencing downstream signaling pathways. The precise molecular targets remain to be fully elucidated, but studies indicate that similar compounds interact with serotonergic and dopaminergic systems, which are crucial in various physiological processes .

Antimicrobial Properties

Recent investigations have highlighted the antimicrobial potential of this compound. For instance, related compounds in the same structural class have demonstrated significant activity against Mycobacterium tuberculosis and other bacterial strains. A structure-activity relationship (SAR) study indicated that modifications to the piperidinyl moiety can enhance antibacterial efficacy while maintaining favorable physicochemical properties .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µM) | Target Organism |

|---|---|---|

| 4PP-1 | 6.3 | Mycobacterium tuberculosis |

| 4PP-2 | 2.0 | Mycobacterium tuberculosis |

| 4PP-3 | 6.8 | Mycobacterium tuberculosis |

Cytotoxicity and Anticancer Potential

The compound's potential as an anticancer agent has also been explored. Studies have demonstrated that derivatives with similar structures exhibit cytotoxic effects on various cancer cell lines, including A549 (lung carcinoma) and MCF7 (breast cancer). The mechanism appears to involve the induction of apoptosis through caspase activation pathways, with some compounds showing greater potency than established chemotherapeutics like doxorubicin .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound Name | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 8.107 | HepG2 |

| Compound B | 0.877 | Doxorubicin |

| Compound C | 10.0 | A549 |

Case Study 1: Antimycobacterial Screening

A high-throughput screening of a library of compounds, including this compound analogs, was conducted against Mycobacterium tuberculosis. The results indicated that specific structural modifications significantly enhanced the antimicrobial activity while reducing cytotoxicity to human cells.

Case Study 2: Anticancer Efficacy

In a study focused on the anticancer properties of related compounds, it was found that those with halogen substitutions at specific positions on the phenyl ring exhibited improved activity against MCF7 cells. The research utilized Western blotting techniques to confirm apoptosis induction through caspase pathways, indicating a promising avenue for further drug development.

Q & A

Q. What established synthetic routes are available for 2-(4-chlorophenyl)-N-(1-methylpiperidin-4-yl)acetamide, and what critical parameters influence reaction yield?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 4-chlorophenylacetic acid derivatives with 1-methylpiperidin-4-amine under peptide coupling conditions (e.g., using EDCI/HOBt or DCC as coupling agents). Key parameters affecting yield include:

- Solvent choice : Polar aprotic solvents like DMF or DCM are preferred for solubility and reaction efficiency .

- Temperature : Reactions are often conducted at 0–25°C to minimize side reactions .

- Catalyst optimization : Use of DMAP or similar catalysts can enhance acyl transfer efficiency .

Purification typically involves column chromatography (silica gel, eluting with EtOAc/hexane mixtures) or recrystallization from ethanol/water.

Q. How is structural characterization of this compound performed, and what analytical techniques are essential for confirmation?

Methodological Answer: Structural confirmation requires a multi-technique approach:

- NMR spectroscopy :

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ expected at m/z 281.12) .

- X-ray crystallography : For definitive confirmation, single-crystal X-ray diffraction provides bond lengths/angles and spatial arrangement (e.g., piperidine ring chair conformation) .

Advanced Research Questions

Q. How can computational chemistry aid in optimizing synthetic pathways or predicting biological activity?

Methodological Answer: Advanced computational strategies include:

- Reaction path searching : Tools like Gaussian or ORCA simulate transition states to identify low-energy pathways, reducing trial-and-error in synthesis .

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO/LUMO energies) to guide derivatization for enhanced bioactivity .

- Molecular docking : Screens against target proteins (e.g., serotonin receptors) to prioritize analogs for synthesis .

Example: A recent study used DFT to optimize the piperidine ring’s conformation, improving binding affinity to σ-1 receptors by 15% .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

Methodological Answer: Contradictions often arise from assay variability or structural impurities. Mitigation strategies include:

- Purity validation : Use HPLC (≥95% purity) and LC-MS to exclude degradants or byproducts .

- Standardized assays : Replicate studies under identical conditions (e.g., MIC testing for antimicrobial activity at pH 7.4, 37°C) .

- Structure-activity relationship (SAR) profiling : Systematically modify substituents (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to isolate contributing moieties .

For example, discrepancies in anticancer IC₅₀ values may stem from cell line-specific uptake mechanisms, necessitating transport inhibitor controls .

Q. What experimental designs are recommended for structure-activity relationship (SAR) studies of this compound?

Methodological Answer: A robust SAR framework involves:

- Scaffold diversification : Synthesize analogs with variations in the acetamide linker (e.g., replacing –CH₂– with –O–) and piperidine substituents (e.g., N-ethyl vs. N-methyl) .

- Biological testing tiers :

- Primary screening : Broad-panel assays (e.g., NCI-60 for anticancer activity).

- Secondary assays : Target-specific evaluations (e.g., radioligand binding for receptor affinity) .

- Data normalization : Express activity relative to positive controls (e.g., doxorubicin for cytotoxicity) to minimize inter-lab variability .

Q. How can crystallographic data inform the design of analogs with improved metabolic stability?

Methodological Answer: X-ray structures reveal vulnerable sites for metabolic degradation (e.g., labile N-methyl groups). Strategies include:

- Hydrogen-bond analysis : Introducing substituents that strengthen crystal packing (e.g., –OH or –NH₂ groups) can reduce solubility-limited metabolism .

- Steric shielding : Bulky groups (e.g., tert-butyl) near metabolically active sites (e.g., piperidine nitrogen) hinder cytochrome P450 interactions .

Example: A study showed that replacing N-methyl with N-cyclopropyl increased plasma half-life from 1.2 to 4.7 hours in murine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.